molecular formula C19H19N3O B5824321 N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide

N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide

Cat. No. B5824321
M. Wt: 305.4 g/mol
InChI Key: LWNITCAVXQYPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. It has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.

Advantages and Limitations for Lab Experiments

N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity, making it readily available for research purposes. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its pharmacological properties. Additionally, its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for research on N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide. One area of research could focus on its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of research could focus on its potential use in the treatment of inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Further studies are also needed to fully elucidate its mechanism of action and pharmacological properties, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 1-phenyl-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The resulting compound is then reacted with benzyl bromide and acetic anhydride to form N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide. The synthesis has been optimized for high yield and purity, making it a reliable method for producing N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide for research purposes.

Scientific Research Applications

N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-8-10-17(11-9-14)18-12-19(20-15(2)23)22(21-18)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNITCAVXQYPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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